4-(2-Isothiocyanatoethyl)phenol
Description
4-(2-Isothiocyanatoethyl)phenol (CAS: 60114-04-7) is an aromatic compound with the molecular formula C₉H₉NOS and a molecular weight of 179.24 g/mol . Its structure features a phenol group linked to an ethyl chain terminating in an isothiocyanate (-NCS) functional group. This compound serves as a key intermediate in organic synthesis, particularly in the preparation of sulfonamide-based inhibitors and heterocyclic derivatives. For example, it reacts with 2-aminobenzoic acid to form quinazolinone derivatives, which exhibit inhibitory activity against human carbonic anhydrase isoforms .
Properties
CAS No. |
60114-04-7 |
|---|---|
Molecular Formula |
C9H9NOS |
Molecular Weight |
179.24 g/mol |
IUPAC Name |
4-(2-isothiocyanatoethyl)phenol |
InChI |
InChI=1S/C9H9NOS/c11-9-3-1-8(2-4-9)5-6-10-7-12/h1-4,11H,5-6H2 |
InChI Key |
DDWUOCNNMSTNMY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCN=C=S)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-(2-Isothiocyanatoethyl)phenol typically involves the reaction of 4-(2-Aminoethyl)phenol with thiophosgene (CSCl₂) under controlled conditions . The reaction proceeds as follows:
Starting Material: 4-(2-Aminoethyl)phenol
Reagent: Thiophosgene (CSCl₂)
Reaction Conditions: The reaction is usually carried out in an inert solvent such as dichloromethane (CH₂Cl₂) at low temperatures to prevent side reactions.
Chemical Reactions Analysis
4-(2-Isothiocyanatoethyl)phenol undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can react with nucleophiles such as amines and alcohols to form thioureas and thiocarbamates, respectively.
Oxidation and Reduction: The phenol group can undergo oxidation to form quinones, while reduction reactions can convert the isothiocyanate group to amines.
Hydrolysis: The isothiocyanate group can be hydrolyzed to form amines and carbon dioxide under acidic or basic conditions.
Common reagents used in these reactions include:
Nucleophiles: Amines, alcohols
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Scientific Research Applications
4-(2-Isothiocyanatoethyl)phenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(2-Isothiocyanatoethyl)phenol involves the covalent modification of target proteins. For example, it inhibits the tautomerase activity of macrophage migration inhibitory factor (MIF) by covalently modifying the N-terminal proline residue . This inhibition interferes with the interaction of MIF with its protein partners, such as the CD74 receptor, thereby modulating inflammatory responses .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes structurally related phenyl isothiocyanate derivatives and their key properties:
Key Observations:
- Substituent Impact on Reactivity : Electron-withdrawing groups (e.g., -CF₃ in ) increase electrophilicity of the isothiocyanate group, enhancing reactivity with nucleophiles like amines. Conversely, electron-donating groups (e.g., -OCH₃ in ) may reduce reactivity but improve solubility .
- Biological Activity: The ethylphenol backbone in this compound facilitates interactions with enzyme active sites, as seen in its role in carbonic anhydrase inhibitors . In contrast, the iodophenyl analogue () is more suited for radiolabeling due to its heavy atom content.
Functional Group Modifications
Sulfonamide Derivatives
4-(2-Isothiocyanatoethyl)benzenesulfonamide (closely related to the target compound) reacts with phenacyl bromides to yield sulfonamide-quinazolinone hybrids (compounds 2–7 in ). These derivatives exhibit 90–95% yield in synthesis and potent inhibitory activity (IC₅₀ values in nM range) against carbonic anhydrase isoforms .
Ester and Amide Derivatives
- Methyl 4-(2-isothiocyanatoethyl)benzoate (compound 6 in ) and N-Ethyl-4-(2-isothiocyanatoethyl)benzamide (compound 7) demonstrate reduced cytotoxicity in normal cells while maintaining apoptotic effects in pancreatic cancer cells . This highlights how ester/amide functional groups can modulate biological selectivity.
Biological Activity
4-(2-Isothiocyanatoethyl)phenol, with the molecular formula C₉H₉NOS and a molecular weight of 179.239 g/mol, is an organic compound recognized for its diverse biological activities. It is synthesized primarily through the reaction of 4-(2-aminoethyl)phenol with thiophosgene under controlled conditions, typically in an inert solvent like dichloromethane. This compound is notable for its potential therapeutic applications, particularly in modulating inflammatory responses and exhibiting anticancer properties.
The biological activity of this compound is primarily attributed to its ability to covalently modify target proteins. A significant target is the macrophage migration inhibitory factor (MIF), an enzyme implicated in various inflammatory diseases. The compound inhibits MIF's tautomerase activity by covalently modifying the N-terminal proline residue, thereby reducing its pro-inflammatory effects.
Anticancer Properties
Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, potentially through the activation of caspase pathways. For instance, its effects on pancreatic cancer cells have been documented, where it was found to inhibit cell proliferation and induce cell cycle arrest .
Comparative Analysis with Other Compounds
To better understand the unique properties of this compound, it can be compared with other isothiocyanate-containing compounds such as phenethyl isothiocyanate and allyl isothiocyanate. The following table summarizes some key differences:
| Compound | Structure Features | Biological Activity |
|---|---|---|
| This compound | Contains both isothiocyanate and phenolic groups | Inhibits MIF; induces apoptosis in cancer cells |
| Phenethyl Isothiocyanate | Lacks hydroxyl group | Anticancer; anti-inflammatory properties |
| Allyl Isothiocyanate | Contains allyl group | Antimicrobial; potential anticancer effects |
In Vitro Studies
- Pancreatic Cancer : A study demonstrated that this compound significantly inhibited the growth of PANC-1 pancreatic cancer cells at concentrations ranging from 20 to 100 µg/mL over a 72-hour period. The mechanism involved the induction of apoptosis and cell cycle arrest, evidenced by increased levels of cytochrome c and decreased expression of anti-apoptotic proteins like Bcl-2 .
- Inflammatory Diseases : Another research highlighted its role in modulating MIF activity, suggesting therapeutic potential in conditions such as multiple sclerosis and colitis. The compound’s ability to inhibit MIF could lead to reduced inflammation and improved clinical outcomes in these diseases.
Toxicological Evaluation
Toxicological assessments have indicated that while this compound exhibits potent biological activity, careful consideration of dosage is essential to mitigate potential cytotoxic effects on healthy cells. Studies are ongoing to establish safe therapeutic windows for clinical applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
